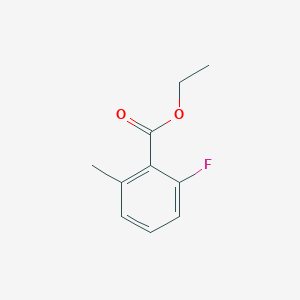![molecular formula C45H30O6 B3030478 1,3,5-三(4'-羧基[1,1'-联苯]-4-基)苯 CAS No. 911818-75-2](/img/structure/B3030478.png)
1,3,5-三(4'-羧基[1,1'-联苯]-4-基)苯
描述
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as H3BTB, is a star-shaped two-dimensional molecule . It is a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal–organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
Molecular Structure Analysis
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is used as a linker molecule for the synthesis of high-performance metal-organic frameworks (MOFs) . It forms a self-assembled monolayer (SAM) on a variety of substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene include a melting point of 322-327 °C, a predicted boiling point of 711.0±60.0 °C, and a predicted density of 1.357±0.06 g/cm3 . It is soluble in tetrahydrofuran .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as 5’‘-(4’-carboxy-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid:
Metal-Organic Frameworks (MOFs)
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene: is widely used as a building block for the synthesis of metal-organic frameworks (MOFs). These are 3D microporous materials that have applications in gas adsorption and separation technologies. The compound’s structure allows it to form stable frameworks with metals, which can be tailored for specific gas storage and separation needs .
Anticancer Research
Recent studies have shown that 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene has potential as an anticancer agent. It binds to DNA through groove binding, which can unwind the DNA helix and inhibit cancer cell proliferation. This compound has demonstrated significant cytotoxic effects against breast and cervical cancer cell lines, making it a promising candidate for further development in cancer therapy .
Photovoltaic Materials
The compound is also explored in the field of organic photovoltaics. Its unique electronic properties make it suitable for use in the active layers of organic solar cells. Researchers are investigating its potential to improve the efficiency and stability of these solar cells, contributing to the development of more sustainable energy sources .
Luminescent Materials
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene: is used in the development of luminescent materials. Its ability to form highly conjugated systems makes it useful in creating materials that emit light when excited by an external source. These materials have applications in organic light-emitting diodes (OLEDs) and other display technologies .
Catalysis
The compound is also utilized in catalysis research. Its structure allows it to act as a ligand in various catalytic processes, including those involving transition metals. This can enhance the efficiency and selectivity of catalytic reactions, which is valuable in both industrial and laboratory settings .
Molecular Electronics
Finally, 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene is explored in the field of molecular electronics. Its electronic properties make it a candidate for use in molecular switches and other electronic devices at the nanoscale. This research aims to develop smaller, more efficient electronic components.
Thermo Fisher Scientific MDPI Cells Journal Ossila NIST Chemistry WebBook Thermo Fisher Scientific : MDPI Cells Journal : Ossila : NIST Chemistry WebBook
作用机制
Target of Action
The primary target of 1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene, also known as 5’‘-(4’-carboxy-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid, is DNA . It has been found to have significant binding to DNA .
Mode of Action
This compound interacts with its target, DNA, through groove binding . This interaction results in the unwinding of the DNA helix .
Biochemical Pathways
The compound is used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal–organic frameworks (MOFs) . These MOFs have well-defined crystalline structures, high surface area, and regular and tunable cavities . The compound exhibits effective catalytic activity towards bromate reduction .
Pharmacokinetics
It is known to be soluble in tetrahydrofuran , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the creation of a 2-fold interpenetrated porous polyoxometalate-based metal–organic framework (POMOF) . This POMOF exhibits effective catalytic activity towards bromate reduction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is incompatible with strong oxidizing agents, metals, amines, strong acids, acid chlorides, alcohols, peroxides, permanganates, strong reducing agents, soluble carbonates, phosphates, phosphorus halides, and hydroxides .
安全和危害
未来方向
1,3,5-Tris(4’-carboxy[1,1’-biphenyl]-4-yl)benzene has potential applications in the field of gas adsorption and separation technologies . It is a hydrogen adsorption material with a storage capacity of up to 7.5% at 77K . Future research may focus on the synthesis of metallic and non-metallic H3BTB derivatives and their potential use as bioactive molecules for the treatment of cancer .
属性
IUPAC Name |
4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQRGMPXYDIZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732410 | |
| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene | |
CAS RN |
911818-75-2 | |
| Record name | 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 911818-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

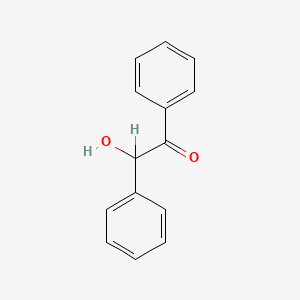
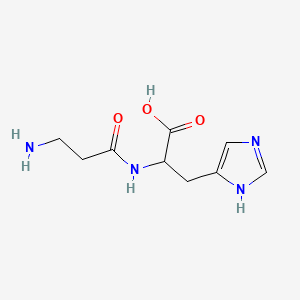
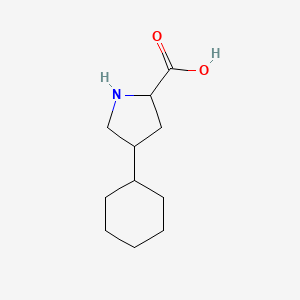
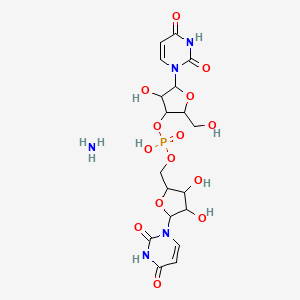
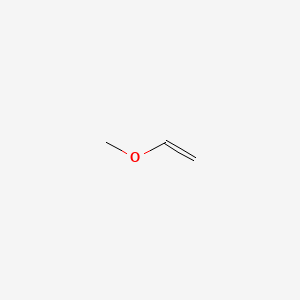

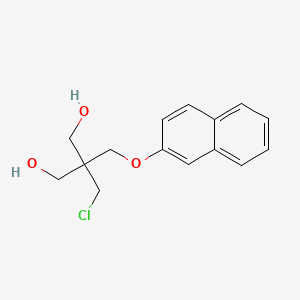
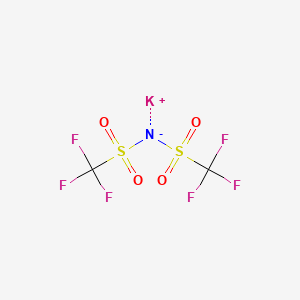

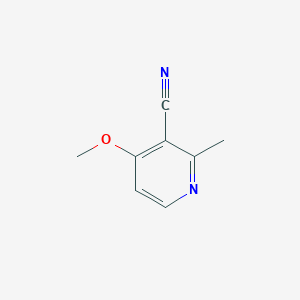
![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)
![2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B3030413.png)
